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Compound of Interest

Compound Name: 3-lodophenyl isocyanate

Cat. No.: B1586889

This technical guide provides a comprehensive overview of the spectroscopic techniques used
to characterize 3-lodophenyl isocyanate (CAS No: 23138-56-9). As a key reagent in organic
synthesis, particularly in the development of pharmaceuticals and novel materials, a thorough
understanding of its structural features through spectroscopic analysis is paramount for
researchers and drug development professionals. This document offers insights into the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for this compound, grounded in established spectroscopic principles and data from
analogous structures.

Introduction to 3-lodophenyl Isocyanate

3-lodophenyl isocyanate, with the chemical formula C7H4INO, is an aromatic compound
featuring an isocyanate (-N=C=0) group and an iodine atom at the meta position of the
benzene ring. Its molecular weight is 245.02 g/mol . The presence of the highly reactive
isocyanate group makes it a valuable building block for the synthesis of ureas, carbamates,
and other nitrogen-containing heterocycles. The iodine substituent provides a site for further
functionalization, for instance, through cross-coupling reactions.

Due to the absence of publicly available experimental spectra, this guide will focus on the
predicted spectroscopic data, providing a robust framework for researchers to confirm the
identity and purity of 3-lodophenyl isocyanate in their own laboratories.

Physicochemical Properties:
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Property Value Source
CAS Number 23138-56-9

Molecular Formula C7H4INO

Molecular Weight 245.02 g/mol

Boiling Point 55 °C at 0.2 mmHg

Density 1.86 g/mL at 25 °C

Refractive Index n20/D 1.632

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-lodophenyl isocyanate, both *H and 3C NMR are crucial for confirming the
substitution pattern of the aromatic ring.

Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of 3-lodophenyl isocyanate in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent is critical;
chloroform-d (CDCls) is a common choice for non-polar to moderately polar compounds.

e Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400
MHz or higher).

e 1H NMR Acquisition:
o Set the spectral width to cover the aromatic region (typically 0-10 ppm).
o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
o Integrate the resulting peaks to determine the relative number of protons.

e 13C NMR Acquisition:
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o Set the spectral width to cover the expected range for aromatic and isocyanate carbons
(typically 0-200 ppm).

o Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

o A larger number of scans will be necessary compared to 'H NMR to obtain a good signal-
to-noise ratio.

Predicted *H NMR Spectrum

The *H NMR spectrum of 3-lodophenyl isocyanate is expected to show four distinct signals in
the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts
are influenced by the electron-withdrawing effects of the isocyanate group and the iodine atom.

Predicted *H NMR Data (in CDCIs):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.60 t 1H H-5
~7.45 d 1H H-6
~7.35 S 1H H-2
~7.15 d 1H H-4

Interpretation:

e The proton at the 2-position (H-2), being situated between the two substituents, is expected
to be the most deshielded and appear as a singlet or a narrow triplet.

e The proton at the 5-position (H-5) will likely appear as a triplet due to coupling with H-4 and
H-6.

e The protons at the 4 and 6-positions (H-4 and H-6) will appear as doublets, coupling to H-5.
The relative positions of these signals will depend on the combined electronic effects of the
substituents.
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Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon skeleton. Six signals are
expected: four for the aromatic carbons, one for the carbon attached to iodine, and one for the
isocyanate carbon.

Predicted 13C NMR Data (in CDCl3):

Chemical Shift (6, ppm) Assighment
~ 140 C-1 (C-NCO)
~ 135 C-NCO

~ 132 C-5

~130 C-6

~ 125 C-2

~ 123 C-4

~94 C-3 (C-I)

Interpretation:

The isocyanate carbon (-N=C=0) is expected to have a chemical shift in the range of 120-
140 ppm.

The carbon atom directly bonded to the electronegative iodine (C-3) will be significantly
shielded and is expected to appear at a lower chemical shift, around 94 ppm.

The carbon attached to the isocyanate group (C-1) will be deshielded.

The remaining aromatic carbons will appear in the typical aromatic region of 120-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the isocyanate functional
group, which has a very strong and characteristic absorption band.
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Experimental Protocol: IR Analysis

o Sample Preparation: The spectrum can be acquired from a thin film of the neat liquid sample
between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance
(ATR) accessory.

e Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition: Scan the mid-IR region (4000-400 cm~1). A background spectrum should be
collected prior to the sample scan.

Expected IR Data

Characteristic IR Absorption Bands:

Wavenumber (cm—?) Intensity Assignment

~ 2270 Very Strong, Sharp -N=C=0 asymmetric stretch
3100-3000 Medium Aromatic C-H stretch
1600-1450 Medium to Strong Aromatic C=C ring stretches
~ 1200 Medium C-N stretch

~ 1000 Medium C-I stretch

Aromatic C-H out-of-plane
900-675 Strong )
bending

Interpretation:

The most prominent and diagnostic peak in the IR spectrum of 3-lodophenyl isocyanate will
be the very strong and sharp absorption band around 2270 cm~! due to the asymmetric
stretching vibration of the isocyanate group.[1][2][3][4] This peak is located in a region of the
spectrum where few other functional groups absorb, making it an unambiguous indicator of the
presence of the isocyanate moiety. The aromatic C-H and C=C stretching vibrations will confirm
the presence of the benzene ring.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which can be used to confirm its identity.

Experimental Protocol: MS Analysis

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a gas chromatograph (GC-MS).

« lonization: Electron Impact (El) ionization is a common method for this type of molecule.

e Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions
based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum

Predicted Fragmentation Pattern (EI-MS):

m/z lon

245 [M]*e (Molecular lon)
217 [M - COJ*e

118 M -1

91 [CeHsN]*

77 [CeHs]*

Interpretation:

e The molecular ion peak ([M]*e) is expected at m/z 245, corresponding to the molecular
weight of 3-lodophenyl isocyanate.

o A common fragmentation pathway for aryl isocyanates is the loss of a carbon monoxide (CO)
molecule (28 Da) from the molecular ion, which would result in a fragment at m/z 217.
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o Cleavage of the C-I bond would lead to a fragment at m/z 118, corresponding to the phenyl

isocyanate cation.

o Further fragmentation of the aromatic ring could produce ions at m/z 91 and 77.

Visualization of Molecular Structure and
Fragmentation

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the
molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Structure of 3-lodophenyl Isocyanate.

Proposed EI-MS Fragmentation of 3-lodophenyl Isocyanate
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Caption: Plausible mass fragmentation pathway.

Conclusion
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This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS
spectroscopic data for 3-lodophenyl isocyanate. While experimental data is not readily
available in the public domain, the principles outlined here offer a solid foundation for
researchers to verify the identity and purity of this important synthetic intermediate. The
characteristic strong IR absorption of the isocyanate group, combined with the specific
substitution pattern revealed by NMR and the molecular weight confirmed by mass
spectrometry, allows for a confident structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isocyanate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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